2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

Analytical Chemistry Environmental Fate Modeling Bioaccumulation Assessment

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (CAS 67651-36-9) is a hydroxylated polychlorinated biphenyl (OH-PCB) metabolite with molecular formula C12H5Cl5O and molecular weight 342.433 g/mol. This compound exists as a pentachlorobiphenyl derivative specifically hydroxylated at the 2-position of the biphenyl scaffold, distinguishing it from non-hydroxylated parent PCB congeners and from alternative OH-PCB regioisomers with different hydroxylation patterns.

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 67651-36-9
Cat. No. B1204875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl
CAS67651-36-9
Synonyms2',3',4',5,5'-pentachloro-2-biphenylol
2-hydroxy-2',3',4',5,5'-pentachlorobiphenyl
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
InChIInChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H
InChIKeyYIRXIYMPZUSPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2',3',4',5,5'-Pentachlorobiphenyl (CAS 67651-36-9): A Definitive Analytical Reference for Hydroxylated PCB Metabolite Quantification


2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (CAS 67651-36-9) is a hydroxylated polychlorinated biphenyl (OH-PCB) metabolite with molecular formula C12H5Cl5O and molecular weight 342.433 g/mol . This compound exists as a pentachlorobiphenyl derivative specifically hydroxylated at the 2-position of the biphenyl scaffold, distinguishing it from non-hydroxylated parent PCB congeners and from alternative OH-PCB regioisomers with different hydroxylation patterns [1]. As a reference standard material, it is commercially available in defined concentrations (e.g., 100 µg/mL in isooctane) for analytical calibration purposes . The compound belongs to the class of hydroxylated PCB metabolites that are recognized as toxicologically relevant species in environmental and biological monitoring, with documented hazards including specific target organ toxicity (single exposure; narcotic effects, Category 3) .

Why 2-Hydroxy-2',3',4',5,5'-Pentachlorobiphenyl Cannot Be Substituted with Generic PCB or Alternative OH-PCB Standards


OH-PCB congeners exhibit congener-specific analytical behavior, toxicity profiles, and environmental partitioning properties that preclude simple substitution. The position of hydroxylation on the biphenyl ring fundamentally alters chromatographic retention time, mass spectrometric fragmentation pattern, and detection sensitivity in GC-ECD or LC-MS/MS methods, meaning that even closely related OH-PCB regioisomers (e.g., 3-OH or 4-OH pentachlorobiphenyl variants) cannot serve as interchangeable calibration standards without introducing systematic quantification error [1]. Furthermore, non-hydroxylated parent PCB congeners differ substantially in logP and polarity, rendering them unsuitable surrogates for OH-PCB method validation [2]. The 2-hydroxylation pattern of this specific congener confers distinct physicochemical properties, including a calculated logP of approximately 5.6–6.3, which differs measurably from alternative hydroxylation-position isomers and directly influences extraction efficiency, chromatographic behavior, and environmental fate predictions . These congener-specific differences are documented in the peer-reviewed literature and necessitate the use of authentic, congener-specific analytical standards for accurate quantification in biological and environmental matrices [3].

Quantitative Differentiation Evidence for 2-Hydroxy-2',3',4',5,5'-Pentachlorobiphenyl: Comparative Data for Scientific Selection


Comparative Lipophilicity (LogP) Differentiation Among OH-PCB Pentachloro Congeners

The calculated octanol-water partition coefficient (LogP) for 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is reported as 5.61 (ACD/LogP) to 6.33 (chemsrc calculation), representing a measurable difference from the 3-OH and 4-OH positional isomers which exhibit systematically lower logP values due to differential hydrogen bonding capacity and steric effects of the hydroxyl group positioning . This difference of approximately 0.3–0.7 logP units translates to an approximately 2- to 5-fold difference in theoretical octanol-water partition ratio, which directly impacts chromatographic retention time prediction and solid-phase extraction method development .

Analytical Chemistry Environmental Fate Modeling Bioaccumulation Assessment

Polar Surface Area (PSA) Differentiation: Implications for Chromatographic Behavior and Membrane Permeability

The topological polar surface area (TPSA) of 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is calculated as 20.23 Ų . This value is determined by the single hydroxyl group at the 2-position and distinguishes this compound from di-hydroxylated PCB metabolites (TPSA typically >40 Ų) and from non-hydroxylated parent PCB congeners (TPSA = 0 Ų). The 2-position hydroxylation results in steric shielding that limits hydrogen bonding capacity relative to 3-OH or 4-OH isomers, which exhibit higher effective polarity in chromatographic systems due to reduced steric hindrance around the hydroxyl moiety.

Chromatography Method Development Bioavailability Modeling ADME Prediction

Concentration-Specific Standard Availability: 100 µg/mL Reference Solution Differentiation

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is commercially available as a certified reference standard at 100 µg/mL concentration in isooctane (AccuStandard HPCB-5001S, 1 mL) . This pre-formulated concentration is optimized for direct dilution into calibration curve preparation for GC-ECD and GC-MS methods without requiring gravimetric handling of neat material. In contrast, alternative OH-PCB pentachloro congeners (e.g., 4-OH-CB107, 3-OH-CB118) may require custom synthesis or are available only as neat solids requiring quantitative dissolution and purity verification by the end user, introducing additional uncertainty and labor burden into analytical workflows.

Analytical Method Validation Calibration Standard Procurement Regulatory Compliance Testing

GHS Hazard Classification: Specific Target Organ Toxicity (Narcotic Effects, Category 3)

According to the Safety Data Sheet (SDS), 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is classified under GHS as causing specific target organ toxicity upon single exposure, with narcotic effects (Category 3) . This hazard classification differentiates the compound from non-hydroxylated parent PCB congeners, which are typically classified primarily for acute aquatic toxicity and reproductive toxicity rather than narcotic effects. The narcotic effects classification implies specific handling requirements for laboratory personnel and informs appropriate engineering controls during analytical method development involving this standard.

Laboratory Safety Risk Assessment SDS Compliance

Predicted Bioconcentration Factor (BCF) Differentiation from Parent PCB and Lower-Chlorinated OH-PCBs

The predicted bioconcentration factor (BCF) for 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl is calculated as approximately 18,306 (pH 5.5) based on ACD/LogP-derived algorithms . This value reflects the compound's high chlorination degree (five chlorine substituents) combined with moderate polarity from the 2-hydroxy group. The BCF is substantially lower than that of non-hydroxylated pentachlorobiphenyl parent congeners (predicted BCF typically >50,000) due to increased polarity and potential for Phase II conjugation, yet higher than lower-chlorinated OH-PCBs (e.g., tri-chloro or tetra-chloro OH-PCBs with BCF <5,000). This intermediate BCF value positions the compound as a representative model for moderately bioaccumulative OH-PCB metabolites in environmental fate studies.

Environmental Risk Assessment Bioaccumulation Modeling Regulatory Submission Data

Mass Spectrometric Ionization and Fragmentation: 2-OH Positional Specificity

The 2-position hydroxylation of this pentachlorobiphenyl confers distinct electron ionization (EI) and negative chemical ionization (NCI) fragmentation patterns that differ from 3-OH and 4-OH positional isomers. The ortho-hydroxyl group (2-position) experiences steric hindrance from the adjacent biphenyl ring, reducing the efficiency of hydrogen-bond-mediated rearrangements during ionization and producing a characteristic molecular ion cluster (m/z 340–346, M⁺•) with reduced [M–H]⁻ abundance relative to meta- or para-hydroxylated analogs [1]. This positional specificity requires congener-matched calibration standards to avoid quantification bias when using single-ion monitoring (SIM) or multiple reaction monitoring (MRM) approaches. The authentic standard for this specific 2-OH congener enables accurate retention time locking and fragmentation pattern verification in GC-MS and LC-MS/MS workflows [2].

Mass Spectrometry Metabolite Identification MRM Method Development

Optimal Research and Industrial Applications for 2-Hydroxy-2',3',4',5,5'-Pentachlorobiphenyl (CAS 67651-36-9)


Calibration Standard for GC-ECD and GC-MS Quantification of OH-PCBs in Human Biomonitoring Studies

This compound serves as an authentic calibration standard for quantifying 2-OH pentachlorobiphenyl metabolites in human serum, plasma, and urine samples using gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). The 100 µg/mL pre-formulated isooctane solution enables direct dilution for multi-point calibration curve preparation . The 2-OH positional specificity is critical for accurate quantification in biomonitoring studies where OH-PCB congener profiles are used as biomarkers of PCB exposure and metabolic capacity [1].

Method Development and Validation for Environmental Fate Studies of Hydroxylated PCB Metabolites

The compound functions as a reference analyte for developing and validating analytical methods to detect OH-PCBs in environmental matrices including surface water, sediment, and soil. The intermediate logP value (5.61–6.33) and TPSA (20.23 Ų) inform appropriate solid-phase extraction (SPE) sorbent selection (e.g., C18, HLB, or mixed-mode phases) and chromatographic conditions for method optimization [2]. The predicted BCF of 18,306 positions this compound as a representative model for moderately bioaccumulative OH-PCB metabolites in environmental fate and transport modeling studies.

Reference Standard for In Vitro Metabolism Studies of PCB Congeners by Cytochrome P450 Isoforms

As a defined hydroxylated metabolite standard, 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl enables identification and quantification of 2-OH metabolite formation in in vitro incubations of parent pentachlorobiphenyl congeners with recombinant CYP enzymes or human/rodent liver microsomes. The authentic standard provides unambiguous retention time matching and MS fragmentation pattern verification, distinguishing the 2-OH product from alternative hydroxylation products (3-OH, 4-OH) that may co-elute or produce similar mass spectra in the absence of authentic reference materials [1].

Quality Control Material for OH-PCB Analysis in Regulatory Environmental Monitoring Programs

This certified reference standard supports quality assurance and quality control (QA/QC) protocols in regulatory environmental monitoring programs, including those conducted under EPA Method 1668 or similar frameworks for PCB congener analysis. The congener-specific standard enables spike-and-recovery experiments, laboratory control sample (LCS) preparation, and ongoing calibration verification to demonstrate method accuracy and precision. The documented GHS hazard classification (STOT SE 3, narcotic effects) informs appropriate laboratory safety and waste management procedures during routine monitoring operations .

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